An In-depth Technical Guide to the Synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol: Pathways, Protocols, and Practical Considerations
An In-depth Technical Guide to the Synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol: Pathways, Protocols, and Practical Considerations
Abstract
(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical agents. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the primary synthetic routes to obtain the (1R)-enantiomer with high optical purity. We will delve into the mechanistic intricacies of the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation, offering detailed experimental protocols. Furthermore, we will explore the emerging role of enzymatic reductions as a green and efficient alternative. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.
Introduction: The Significance of Chiral Fluorinated Indanols
The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[2] The introduction of a fluorine atom to the aromatic ring of the indanol structure can profoundly influence its physicochemical properties. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, pKa, and conformation, often leading to improved pharmacokinetic and pharmacodynamic profiles.
The synthesis of enantiomerically pure (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and toxicities. This guide focuses on the asymmetric reduction of the prochiral ketone, 4-fluoro-1-indanone, the most direct and efficient strategy to establish the desired stereocenter.
Key Synthetic Pathways for (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
The primary and most reliable methods for the enantioselective reduction of 4-fluoro-1-indanone to (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol are:
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Corey-Bakshi-Shibata (CBS) Reduction: A highly versatile and predictable method employing a chiral oxazaborolidine catalyst.
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Noyori Asymmetric Hydrogenation: A powerful technique utilizing a ruthenium-chiral phosphine complex and hydrogen gas.
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Enzymatic Reduction: An increasingly popular "green" alternative that uses ketoreductases for high chemo- and enantioselectivity.
The following sections will provide a detailed examination of each of these pathways.
Pathway 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and broad substrate scope.[3][4] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in conjunction with a borane source like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF).
Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction involves the following key steps:
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Catalyst-Borane Complex Formation: The borane reagent coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.
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Ketone Coordination: The more Lewis acidic endocyclic boron of the catalyst-borane complex coordinates to the carbonyl oxygen of the ketone. The ketone preferentially binds to the sterically more accessible face of the catalyst.
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Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state. This face-selective hydride delivery establishes the stereochemistry of the resulting alcohol.
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Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated by coordination with another molecule of borane, allowing the catalytic cycle to continue. An acidic workup is then performed to yield the final chiral alcohol.[3]
Diagram 1: Catalytic Cycle of the CBS Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 4-Fluoro-1-indanone
This protocol is adapted from a similar procedure for the synthesis of (S)-1-(4-fluorophenyl)ethanol.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluoro-1-indanone | 150.15 | 1.50 g | 10.0 |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 1.0 mL | 1.0 |
| Borane-dimethyl sulfide complex (BMS) | 75.97 | 1.0 mL | ~10 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Methanol | - | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 20 mL | - |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Ethyl Acetate | - | 50 mL | - |
Procedure:
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Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.
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Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.
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Substrate Addition: In a separate flame-dried flask, dissolve 4-fluoro-1-indanone (1.50 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4-fluoro-1-indanone dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
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Reaction Monitoring: Stir the reaction mixture at -30 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the reaction is complete, slowly and carefully add methanol (10 mL) to quench the excess borane. Allow the mixture to warm to room temperature.
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Workup: Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL). Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
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Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol.
Pathway 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another highly effective method for the enantioselective reduction of ketones.[6] This reaction typically employs a ruthenium catalyst coordinated with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and uses molecular hydrogen as the reducing agent.
Mechanism of Noyori Asymmetric Hydrogenation
The mechanism of Noyori asymmetric hydrogenation is complex and involves the formation of a ruthenium hydride species. A simplified overview is as follows:
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Precatalyst Activation: The Ru(II)-dihalide precatalyst reacts with hydrogen to form the active ruthenium hydride catalyst.
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Substrate Coordination: The ketone substrate coordinates to the ruthenium center.
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Hydrogenation: The hydrogenation of the ketone proceeds through the transfer of hydride from the ruthenium and a proton from a ligand or solvent. The chiral environment created by the BINAP ligand dictates the facial selectivity of the reduction.
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Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by reaction with another molecule of hydrogen.[6]
Diagram 2: Noyori Asymmetric Hydrogenation Workflow
Caption: General workflow for Noyori asymmetric hydrogenation.
Experimental Protocol: Noyori Asymmetric Hydrogenation of 4-Fluoro-1-indanone
This protocol is a general procedure adapted from the literature.[6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluoro-1-indanone | 150.15 | 1.50 g | 10.0 |
| RuCl₂[(R)-BINAP] | 994.8 | 10 mg | 0.01 |
| Anhydrous Ethanol | - | 10 mL | - |
| Hydrogen Gas (H₂) | - | High Pressure | - |
Procedure:
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Reaction Setup: In a nitrogen-filled glovebox, a glass liner for a Parr autoclave is charged with 4-fluoro-1-indanone (1.50 g, 10.0 mmol), RuCl₂[(R)-BINAP] (10 mg, 0.01 mmol), and anhydrous ethanol (10 mL).
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Hydrogenation: The glass liner is placed in the Parr autoclave, which is then sealed. The autoclave is removed from the glovebox, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi).
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Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), or until the reaction is complete as determined by monitoring techniques.
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Workup: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered to remove the catalyst and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography or distillation to yield (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol.
Pathway 3: Enzymatic Reduction
Enzymatic reductions using ketoreductases (KREDs) have emerged as a powerful and environmentally friendly alternative for the synthesis of chiral alcohols. These enzymes exhibit high enantioselectivity and operate under mild reaction conditions, often in aqueous media.
Principles of Enzymatic Reduction
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH). The stereochemical outcome of the reduction is determined by the specific enzyme used. For the synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol, a KRED that follows Prelog's rule would be selected to deliver the hydride to the Re-face of the carbonyl.
A cofactor regeneration system is usually employed to make the process economically viable. A common system uses a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase to regenerate the NADPH/NADH cofactor.
Experimental Protocol: Enzymatic Reduction of 4-Fluoro-1-indanone
This is a general protocol and the specific KRED and conditions may need to be optimized.
Materials:
| Component | Concentration/Amount |
| 4-Fluoro-1-indanone | 10 g/L |
| Ketoreductase (KRED) | As per manufacturer's recommendation |
| NADP⁺ or NAD⁺ | Catalytic amount |
| Glucose Dehydrogenase (GDH) | For cofactor regeneration |
| Glucose | Stoichiometric amount |
| Buffer (e.g., Potassium Phosphate) | 100 mM, pH 7.0 |
| Organic Co-solvent (e.g., Isopropanol) | 10-20% (v/v) |
Procedure:
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Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of the buffer. Add glucose, NADP⁺ or NAD⁺, and the ketoreductase and glucose dehydrogenase enzymes.
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Substrate Addition: Add the 4-fluoro-1-indanone, either directly or as a solution in a minimal amount of a water-miscible co-solvent like isopropanol.
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Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and pH. Monitor the reaction progress by HPLC.
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Workup: Once the reaction is complete, the enzyme can be removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate.
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Purification: The organic extracts are combined, dried, and concentrated. The product is then purified by column chromatography or crystallization.
Purification and Analytical Characterization
Purification
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
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Flash Column Chromatography: The most common method for laboratory-scale purification. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is typically effective.
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Crystallization: If the product is a solid and of sufficient purity after initial workup, crystallization can be an efficient purification method.
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Distillation: For larger scale preparations, distillation under reduced pressure may be a viable option.[6]
Analytical Characterization
Enantiomeric Excess (e.e.) Determination:
The enantiomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the e.e.
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Chiral Stationary Phase (CSP): A column with a chiral stationary phase, such as one based on derivatized cellulose or amylose, is used.
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Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.
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Detection: UV detection is typically used.
The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.
Structural Confirmation:
The structure of the synthesized (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and purity.
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Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
The synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol can be achieved with high enantioselectivity using several robust methods. The Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation are well-established and reliable chemical methods that offer excellent stereocontrol. The choice between these two will often depend on the available equipment (high-pressure hydrogenation apparatus for the Noyori method) and the specific substrate. Enzymatic reduction with ketoreductases presents a compelling green chemistry alternative, with the potential for high efficiency and selectivity under mild conditions. The selection of the optimal synthetic route will depend on factors such as scale, cost, and available resources. Careful purification and rigorous analytical characterization are essential to ensure the final product meets the high-purity standards required for its application in drug development.
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Noyori Asymmetric Hydrogenation. NROChemistry. [Link]
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Grau, B. T., Devine, P. N., DiMichele, L. N., & Kosjek, B. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Organic letters, 9(24), 4951–4954. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Catalysts, 8(9), 393. [Link]
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